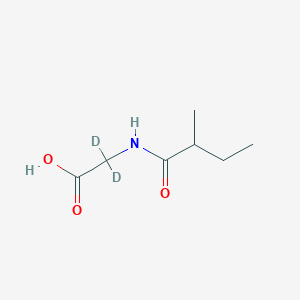
2-Methylbutyrylglycine-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbutyrylglycine-d2 is a deuterium-labeled derivative of 2-Methylbutyrylglycine. This compound is an acyl glycine, which is a minor metabolite of fatty acids. It is often used in research settings to study metabolic pathways and enzyme deficiencies, particularly those involving short/branched-chain acyl-CoA dehydrogenase deficiency .
Métodos De Preparación
The synthesis of 2-Methylbutyrylglycine-d2 typically involves the incorporation of deuterium into the molecular structure of 2-Methylbutyrylglycine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the successful incorporation of deuterium .
Análisis De Reacciones Químicas
2-Methylbutyrylglycine-d2 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
2-Methylbutyrylglycine-d2 is primarily used in scientific research to study metabolic disorders, particularly those involving short/branched-chain acyl-CoA dehydrogenase deficiency. It serves as a biomarker for diagnosing and monitoring these conditions. Additionally, it is used in studies of fatty acid metabolism and enzyme activity. In the field of chemistry, it is used as a reference standard for mass spectrometry and other analytical techniques .
Mecanismo De Acción
The mechanism of action of 2-Methylbutyrylglycine-d2 involves its role as a substrate for enzymes involved in fatty acid metabolism. It is produced through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine. In cases of short/branched-chain acyl-CoA dehydrogenase deficiency, the accumulation of this compound can be observed due to the impaired breakdown of isoleucine and valine .
Comparación Con Compuestos Similares
2-Methylbutyrylglycine-d2 is similar to other acyl glycines, such as N-(2-Methylbutyryl)glycine and N-sec-Valerylglycine. its deuterium labeling makes it unique and particularly useful for research applications that require isotopic labeling. This labeling allows for more precise tracking and analysis in metabolic studies .
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-(2-methylbutanoylamino)acetic acid |
InChI |
InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)/i4D2 |
Clave InChI |
HOACIBQKYRHBOW-APZFVMQVSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O)NC(=O)C(C)CC |
SMILES canónico |
CCC(C)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


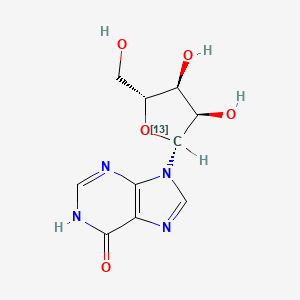
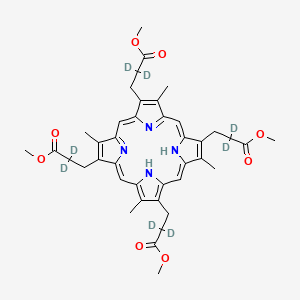
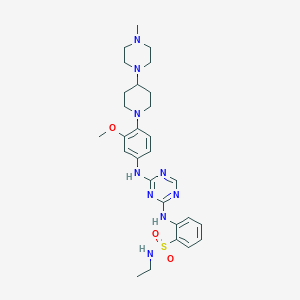


![(2R,3R,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410295.png)
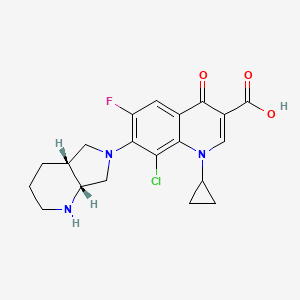

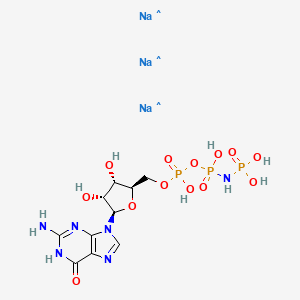

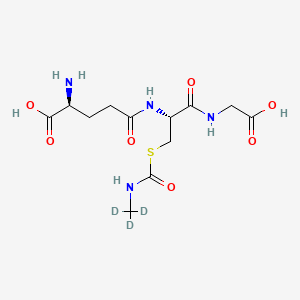
![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)
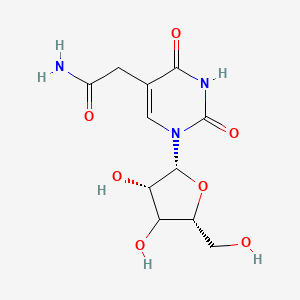
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)
